![molecular formula C21H20N4O3S B368512 N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 905787-46-4](/img/structure/B368512.png)
N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
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Description
N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
The core structure of the compound, particularly the indole and thiadiazole rings, is similar to motifs found in various pharmacologically active molecules. Indoles, for instance, are prevalent in compounds with biological and pharmaceutical activities . The presence of the thiadiazole ring can confer a range of therapeutic properties, including antibacterial, antifungal, and anti-inflammatory effects . This makes the compound a valuable synthon for developing new drugs with potential applications in treating a variety of diseases.
Organic Synthesis and Catalysis
The compound’s multiple reactive sites make it a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including cycloadditions, substitutions, and transformations, which are fundamental in constructing complex organic molecules . Additionally, the compound’s stable heterocyclic framework can serve as a ligand in catalysis, potentially improving the efficiency of chemical reactions.
Supramolecular Chemistry
Due to its potential for hydrogen bonding and its pronounced dipole moment, the compound could be used in the design of supramolecular structures . These structures are key in developing advanced materials with specific properties, such as selective ion recognition or self-assembly capabilities.
Bioconjugation and Chemical Biology
The compound’s reactive acetyl groups make it suitable for bioconjugation, where it can be attached to biomolecules for targeted drug delivery or as a probe in chemical biology studies . This application is crucial for understanding biological processes at the molecular level and for the development of novel therapeutic strategies.
Fluorescent Imaging and Diagnostics
The indole moiety of the compound is known to exhibit fluorescence, which can be utilized in imaging techniques for diagnostic purposes . By modifying the compound to tune its optical properties, it could be used as a fluorescent marker to visualize biological tissues or to track the delivery of drugs in vivo.
Material Science and Nanotechnology
The compound’s robust structure and the presence of multiple functional groups make it a candidate for creating functional materials, including polymers and nanomaterials . These materials could have applications in electronics, coatings, or as part of nanodevices with specific properties like conductivity or reactivity.
properties
IUPAC Name |
N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-8-7-11-17-18(13)24(12-16-9-5-4-6-10-16)19(28)21(17)25(15(3)27)23-20(29-21)22-14(2)26/h4-11H,12H2,1-3H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIKHEWJTCNSCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
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